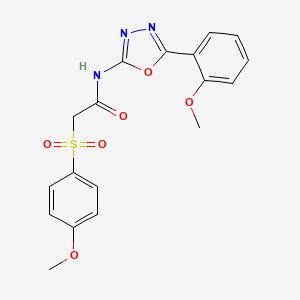

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S/c1-25-12-7-9-13(10-8-12)28(23,24)11-16(22)19-18-21-20-17(27-18)14-5-3-4-6-15(14)26-2/h3-10H,11H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSNGVHMOPUQNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by recent research findings.

The synthesis of this compound typically involves the following steps:

- Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through cyclization reactions involving hydrazides and carboxylic acid derivatives under reflux conditions with dehydrating agents like phosphorus oxychloride or thionyl chloride.

- Acylation Reaction : The resulting oxadiazole intermediate undergoes acylation with a suitable acyl chloride in the presence of bases such as triethylamine or pyridine to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound exhibited significant antiproliferative activity against various cancer cell lines, including HeLa (human cervical carcinoma) and CEM (human T-lymphocyte) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .

- Mechanism of Action : The proposed mechanism involves inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways associated with cancer progression .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the phenyl rings significantly enhance antibacterial activity .

Case Studies

- Study on Antitumor Activity : A study conducted on a series of oxadiazole derivatives, including our compound, revealed that modifications on the methoxy groups significantly influenced cytotoxicity against cancer cell lines. The presence of electron-donating groups enhanced activity due to increased lipophilicity and better interaction with cellular targets .

- Antibacterial Efficacy : Another research effort assessed the antibacterial efficacy using the dilution method against various bacterial strains. Results indicated that derivatives of this compound exhibited higher antibacterial activity compared to existing antibiotics .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves several key steps:

- Starting Materials : The synthesis begins with 2-methoxybenzohydrazide and appropriate sulfonyl chlorides.

- Cyclization : The formation of the oxadiazole ring is achieved through cyclization reactions, often utilizing reagents like hydrazine hydrate.

- Final Product Formation : The final compound is obtained through acetamide formation with specific sulfonyl groups under controlled conditions to ensure high yield and purity.

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

-

Mechanism of Action : The compound exhibits cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). It induces apoptosis and inhibits cell cycle progression at the G0/G1 phase.

Cell Line IC50 (µM) Mechanism MCF-7 23.29 Apoptosis induction LoVo 2.44 Cell cycle arrest - Research Findings : A study highlighted that derivatives similar to this compound showed significant inhibition of cancer cell proliferation, suggesting potential for further drug development targeting specific cancer types.

Antimicrobial Activity

In addition to its anticancer potential, the compound has been evaluated for antimicrobial properties:

- Antifungal Effects : Research indicates that similar oxadiazole derivatives effectively inhibit fungal growth, outperforming traditional antifungal agents at concentrations around 50 µg/mL against pathogens like Fusarium oxysporum.

Pharmacological Implications

The pharmacological profile of this compound suggests multiple therapeutic applications:

- Potential as a Therapeutic Agent : Given its dual action against cancer and microbial infections, this compound could serve as a lead for developing new therapeutic agents that target both types of diseases.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Thiadiazole Derivatives : A series of thiadiazole derivatives were tested for anticancer activity and showed results comparable to those observed for oxadiazoles. These compounds inhibited key enzymes involved in nucleotide synthesis crucial for cancer cell proliferation.

- Diarylsulfonamide Inhibitors : Research on diarylsulfonamide compounds demonstrated their ability to inhibit microtubule dynamics in Leishmania infantum amastigotes—an action that may parallel mechanisms seen in oxadiazole derivatives due to their structural similarities.

Chemical Reactions Analysis

Oxadiazole Ring Reactions

The 1,3,4-oxadiazole core participates in:

-

Nucleophilic Substitution : Reacts with Grignard reagents at the C-2 position, displacing the acetamide group (e.g., RMgX → R-oxadiazole derivatives).

-

Electrophilic Aromatic Substitution : Methoxy groups direct nitration/sulfonation to the para position of the phenyl ring .

Sulfonyl Group Transformations

The sulfonyl moiety undergoes:

-

Hydrolysis : In 6M HCl at 100°C, yielding 4-methoxybenzenesulfonic acid and acetic acid derivatives .

-

Nucleophilic Displacement : Thiols (e.g., PhSH) replace the sulfonate group under basic conditions (K₂CO₃, DMF) .

Acetamide Modifications

-

Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, cleaves to 2-((4-methoxyphenyl)sulfonyl)acetic acid and the oxadiazole amine .

-

Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases in ethanol with catalytic acetic acid .

Metal Coordination

The oxadiazole nitrogen and sulfonyl oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for antimicrobial activity .

Enzyme Inhibition

-

Tubulin Binding : The sulfonylacetamide group mimics colchicine’s structure, inhibiting microtubule polymerization (IC₅₀ ~0.28 μg/mL in MCF-7 cells) .

-

Carbonic Anhydrase Inhibition : Sulfonamide derivatives exhibit Ki values <10 nM by coordinating the active-site zinc ion .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, releasing SO₂ and CO₂ (TGA data) .

-

Photodegradation : UV exposure (254 nm) cleaves the oxadiazole ring, forming nitrile and aryl oxide byproducts.

Comparative Reactivity Table

Q & A

Q. Key Optimization Factors :

-

Temperature : Oxadiazole cyclization requires reflux (~100–120°C), while sulfonylation proceeds at room temperature.

-

Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.

-

Yield Data :

Step Yield Range Key Reference Oxadiazole Formation 65–75% Sulfonylation 80–85%

Basic: Which spectroscopic techniques are critical for structural validation, and what spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR :

- FT-IR :

- X-ray Crystallography :

Advanced: How can researchers address discrepancies in reported biological activity data for structurally analogous compounds?

Methodological Answer :

Discrepancies often arise from variations in substituent positioning or assay conditions. To resolve these:

Comparative SAR Studies :

- Synthesize derivatives with controlled modifications (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) and test against standardized assays (e.g., lipoxygenase inhibition) .

Assay Standardization :

- Use positive controls (e.g., indomethacin for COX-2 inhibition) and replicate experiments across multiple cell lines .

Data Normalization :

- Express activity as IC₅₀ values normalized to molecular weight and solubility (e.g., using DMSO as a co-solvent) .

Advanced: What crystallographic challenges are associated with this compound, and how can SHELX refinement improve accuracy?

Q. Methodological Answer :

- Common Challenges :

- SHELX-Specific Solutions :

- Validation Metrics :

Advanced: What computational approaches predict the pharmacokinetic profile of this compound?

Q. Methodological Answer :

- ADME Prediction :

- Docking Studies :

Advanced: How do solvent polarity and pH influence the compound’s stability in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.